molecular formula C12H18N4O4S B15086859 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 476482-55-0

6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B15086859
CAS No.: 476482-55-0
M. Wt: 314.36 g/mol
InChI Key: GVZZJVUKMJZMEH-UHFFFAOYSA-N
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Description

6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One possible route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.

    Functionalization: The hydroxy, sulfanyl, and methoxyethyl groups are introduced through selective functionalization reactions. For instance, the hydroxypropyl group can be added via a nucleophilic substitution reaction using 3-chloropropanol.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying purine metabolism and related pathways.

    Medicine: Potential use in the development of new pharmaceuticals targeting purine-related enzymes or receptors.

    Industry: Possible applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in purine metabolism. The compound’s functional groups may allow it to form hydrogen bonds or engage in hydrophobic interactions with its molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A methylxanthine with a purine core, known for its stimulant effects.

    Theophylline: Another methylxanthine, used as a bronchodilator in medicine.

Uniqueness

6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and methoxyethyl groups, in particular, differentiate it from other purine derivatives and may provide unique reactivity and interactions in various applications.

Properties

CAS No.

476482-55-0

Molecular Formula

C12H18N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

8-(3-hydroxypropylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O4S/c1-15-9-8(10(18)14-11(15)19)16(4-6-20-2)12(13-9)21-7-3-5-17/h17H,3-7H2,1-2H3,(H,14,18,19)

InChI Key

GVZZJVUKMJZMEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CCOC

Origin of Product

United States

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